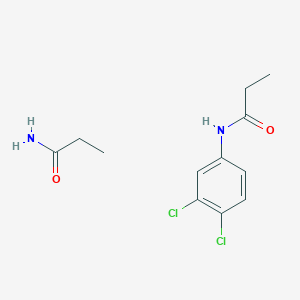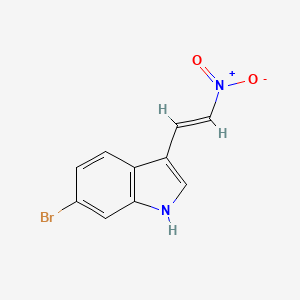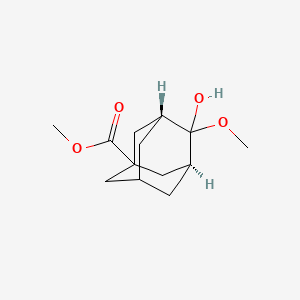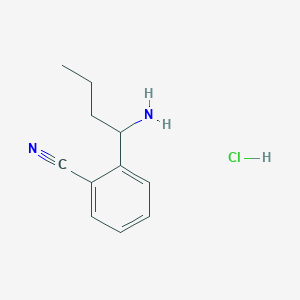
3,4-Dichlorophenyl dipropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenyl dipropionamide is an organic compound with the molecular formula C₁₂H₁₃Cl₂NO₂. It is a heterocyclic organic compound primarily used for research purposes . The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, along with a dipropionamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenyl dipropionamide can be synthesized using various methods. One efficient method involves the reaction of 3,4-dichloroaniline with propionic acid and propionic anhydride . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The raw materials used include 3,4-dichloroaniline, propionic acid, and propionic anhydride .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorophenyl dipropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce amines .
Applications De Recherche Scientifique
3,4-Dichlorophenyl dipropionamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorophenyl dipropionamide involves its interaction with specific molecular targets. For instance, certain derivatives of the compound have been shown to inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)-protein kinase B (PKB, AKT) signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis . The compound’s effects are mediated through the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenyl amides: These compounds share a similar structure but differ in the functional groups attached to the phenyl ring.
Dichlorophen: An antimicrobial agent with a similar dichlorophenyl structure but different functional groups.
Uniqueness
3,4-Dichlorophenyl dipropionamide is unique due to its specific dipropionamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antitumor activity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H16Cl2N2O2 |
|---|---|
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)propanamide;propanamide |
InChI |
InChI=1S/C9H9Cl2NO.C3H7NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6;1-2-3(4)5/h3-5H,2H2,1H3,(H,12,13);2H2,1H3,(H2,4,5) |
Clé InChI |
CWLCNGWOYZGAKH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N.CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)



![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)
![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)


![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)

